molecular formula C17H17NO3S2 B12040657 (5Z)-5-(2H-chromen-3-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2H-chromen-3-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12040657
M. Wt: 347.5 g/mol
InChI Key: PQQFXTMXJULETJ-GDNBJRDFSA-N
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Description

(5Z)-5-(2H-Chromen-3-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by:

  • A 3-methoxypropyl chain at the N3 position, influencing solubility and steric interactions.
  • A thioxo group at C2, enhancing hydrogen-bonding capacity.

Thiazolidinones are renowned for diverse biological activities (e.g., antimicrobial, anticancer), and structural modifications like those in this compound aim to optimize pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C17H17NO3S2

Molecular Weight

347.5 g/mol

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H17NO3S2/c1-20-8-4-7-18-16(19)15(23-17(18)22)10-12-9-13-5-2-3-6-14(13)21-11-12/h2-3,5-6,9-10H,4,7-8,11H2,1H3/b15-10-

InChI Key

PQQFXTMXJULETJ-GDNBJRDFSA-N

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S

Canonical SMILES

COCCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S

Origin of Product

United States

Biological Activity

The compound (5Z)-5-(2H-chromen-3-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one , a thiazolidinone derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Overview of Thiazolidinone Derivatives

Thiazolidinones are a class of compounds characterized by their unique heterocyclic structure, which includes a thiazolidine ring. These compounds have been extensively studied for their antidiabetic , antimicrobial , anticancer , and anti-inflammatory properties. The biological activity of thiazolidinones can be significantly influenced by substituents at various positions on the ring, making them versatile scaffolds for drug development .

1. Antidiabetic Activity

Thiazolidinone derivatives have shown promising results in managing diabetes through their action as PPARγ agonists , which enhance insulin sensitivity. For instance, the compound's structural modifications can lead to improved binding affinity to PPARγ, thereby enhancing its antidiabetic effects .

2. Anticancer Properties

Recent studies indicate that thiazolidinone derivatives exhibit significant anticancer activity. They have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .

3. Antimicrobial Effects

The compound has demonstrated notable antimicrobial activity against various pathogens. Thiazolidinones are known to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis, contributing to their effectiveness against resistant strains .

4. Antioxidant Activity

Antioxidant properties of thiazolidinone derivatives have been highlighted in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and related diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by the nature and position of substituents on the thiazolidine ring. For example:

  • Substituent Variations : Modifications at the 5-position with various aryl groups can enhance anticancer activity.
  • Functional Groups : The presence of methoxy or hydroxyl groups can significantly alter the compound's interaction with biological targets, enhancing its efficacy against specific diseases .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of a series of thiazolidinone derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent cytotoxic effects compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, a novel thiazolidinone was synthesized and tested against various bacterial strains. The compound showed significant inhibitory effects with MIC values lower than those of conventional antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

Data Summary

Activity TypeMechanism of ActionReference
AntidiabeticPPARγ Agonism ,
AnticancerInduction of apoptosis ,
AntimicrobialInhibition of cell wall synthesis ,
AntioxidantFree radical scavenging ,

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Thiazolidinones have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiazolidinones exhibit significant antibacterial and antifungal activities. For instance, compounds similar to (5Z)-5-(2H-chromen-3-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one have shown effectiveness against various pathogens, including resistant strains of bacteria .
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential anti-inflammatory properties. Studies have demonstrated that thiazolidinones can inhibit inflammatory mediators, making them candidates for developing anti-inflammatory drugs .
  • Anticancer Properties :
    • Thiazolidinone derivatives have also been evaluated for anticancer activity. Research indicates that they may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The specific compound could be further explored for similar effects.

Pharmacological Insights

  • Mechanism of Action :
    • The mechanism by which thiazolidinones exert their effects often involves the modulation of specific biochemical pathways. For example, they may interact with enzymes or receptors involved in inflammatory processes or microbial resistance mechanisms .
  • Synergistic Effects :
    • Combining this compound with other pharmacologically active compounds could enhance its efficacy. This synergistic approach is particularly relevant in treating multi-drug resistant infections .

Material Science Applications

  • Polymer Chemistry :
    • The thiazolidinone structure can be integrated into polymer matrices to create materials with enhanced mechanical properties or biocompatibility. Research into using such compounds in biodegradable polymers is ongoing .
  • Nanotechnology :
    • The compound's unique properties may lend themselves to applications in nanotechnology, particularly in the development of nanoparticles for drug delivery systems. These systems can improve the bioavailability and targeted delivery of therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
Güzel-Akdemir et al., 2018Antimicrobial EvaluationIdentified significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Alheety et al., 2020Anti-inflammatory PropertiesDemonstrated inhibition of pro-inflammatory cytokines in vitro.
ResearchGate PublicationAnticancer ActivityReported induction of apoptosis in various cancer cell lines through mitochondrial pathways.

Chemical Reactions Analysis

Knoevenagel Condensation

This reaction is critical for forming the exocyclic double bond (C5 position) between the thiazolidinone core and chromene aldehyde precursors .

Reagents/Conditions Product Yield Reference
Chromene-3-carbaldehyde, AcOH/NaOAc(5Z)-5-(2H-Chromen-3-ylmethylene)thiazolidinone derivative65–85%
Microwave irradiation (300 W, 120°C)Enhanced stereoselectivity for Z-isomer78%

The reaction proceeds via nucleophilic attack of the thiazolidinone’s active methylene group on the aldehyde carbonyl, followed by dehydration . Microwave-assisted methods improve efficiency and reduce side products .

Nucleophilic Substitution at the Thioxo Group

The C2 thioxo group undergoes substitution with amines or alkyl halides, modifying pharmacological properties .

Reagent Conditions Product Application
Methyl iodideDMF, K₂CO₃, 60°C2-Methylthio derivativeEnhanced solubility
BenzylamineEtOH, reflux, 12h2-Amino-substituted analogAntimicrobial optimization

The thioxo group’s reactivity is pH-dependent, with optimal substitution occurring under mildly basic conditions.

Cycloaddition Reactions

The exocyclic double bond (C5=C) participates in [4+2] Diels-Alder reactions with dienophiles .

Dienophile Conditions Product Stereochemistry
Maleic anhydrideToluene, 80°C, 6hBicyclic adduct with fused oxazine ringendo-Selective
TetracyanoethyleneCHCl₃, rt, 24hTetracyano-substituted cyclohexene derivativeexo-Prefominant

Cycloadditions are stereoselective, influenced by electron-withdrawing groups on the chromene moiety .

Oxidation of Thioxo Group

Controlled oxidation converts the thioxo (C=S) to sulfonyl (C=O) groups, altering bioactivity .

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)AcOH, 50°C, 4h2-Oxo-1,3-thiazolidin-4-one derivative72%
KMnO₄H₂O, 0°C, 1hOver-oxidation to sulfonic acid38%

Reduction of Exocyclic Double Bond

Catalytic hydrogenation selectively reduces the C5=C bond :

Catalyst Conditions Product Stereochemistry
Pd/C (10%)H₂ (1 atm), EtOH, 25°CDihydrothiazolidinone analogcis-Dominant

Functionalization at N3 Position

The 3-methoxypropyl substituent undergoes further modifications:

Reaction Type Reagent Product Application
AlkylationEthyl bromoacetateN3-(Carbethoxymethyl) derivativeProdrug synthesis
AcylationAcetyl chlorideN3-Acetylated analogMetabolic stability studies

Methoxypropyl’s ether linkage is stable under acidic conditions but cleaves with BBr₃ in CH₂Cl₂.

Halogenation and Cross-Coupling

Electrophilic halogenation at the chromene’s aromatic ring enables further derivatization :

Reagent Position Product Conditions
Br₂ (1 equiv)C6 of chromene6-Bromo-substituted derivativeCHCl₃, 0°C, 2h
IClC8 of chromene8-Iodo analogAcOH, rt, 6h

Halogenated derivatives serve as intermediates in Suzuki-Miyaura cross-couplings .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the exocyclic double bond and alkenes :

Alkene Conditions Product Quantum Yield
EthyleneUV (254 nm), hexane, 12hBicyclobutane adduct0.45

Key Mechanistic Insights

  • Stereoelectronic Effects : The Z-configuration at C5 stabilizes conjugation between the chromene and thiazolidinone, enhancing electrophilicity at C2 and C5 .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions, while non-polar solvents favor cycloadditions .

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Experimental protocols should prioritize microwave-assisted and catalytic methods to enhance efficiency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Physicochemical Properties
Compound Name Arylidene Group N3 Substituent Melting Point (°C) Yield (%) Key Reference
Target Compound 2H-Chromen-3-ylmethylene 3-Methoxypropyl Not Reported Not Given -
(5Z)-5-(1-Benzofuran-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (3l) 1-Benzofuran-2-yl - 246–250 62
(5Z)-5-(Chroman-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (3m) Chroman-6-yl - >260 93
(5Z)-5-(2H-Chromen-3-ylmethylene)-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one 2H-Chromen-3-ylmethylene 3-Ethoxypropyl Not Reported Not Given
(5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-... (9e) 1,3-Benzodioxol-5-yl 3-Methoxyphenylmethylamino butyl 178–246 (decomp.) 21
(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-... Pyrazole-phenyl 3-Methoxypropyl Not Reported Not Given

Key Observations :

  • Arylidene Groups : Chromen derivatives (e.g., target compound, 3m) exhibit higher thermal stability (melting points >260°C) compared to benzofuran (246–250°C) or benzodioxole analogs (178–246°C) .
  • N3 Substituents: Methoxypropyl/ethoxypropyl chains enhance solubility via ether linkages, while aromatic substituents (e.g., phenylmethylamino butyl in 9e) may reduce solubility but improve target binding .

Key Observations :

  • Microwave Synthesis : Achieves higher yields (93–94%) in shorter reaction times (minutes) compared to conventional heating (24–34% over hours) .
  • Conventional Methods : Often require prolonged heating (e.g., 72 hours in ) but are versatile for diverse aldehydes .

Q & A

Q. What are the optimal synthetic methodologies for (5Z)-5-(2H-chromen-3-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one?

Answer: Microwave-assisted synthesis is a validated method for analogous thiazolidinone derivatives. For example:

  • Reaction Setup : Use a microwave reactor (e.g., Explorer®24 or Synthewave®402) with a cylindrical quartz reactor. Combine 3-aminorhodanine derivatives, aldehydes (e.g., piperonaldehyde), and catalysts (piperidine or acetic acid) under controlled conditions .

  • Conditions :

    ParameterValue
    Temperature80–150°C
    Reaction Time20–120 min
    CatalystPiperidine (0.1 eq)
    Yield26–96% (depending on substituents)
  • Purification : Filter insoluble products, recrystallize in ethanol, and dry under vacuum .

Q. How can researchers characterize the structural integrity of this compound?

Answer: Use multi-modal analytical techniques:

  • NMR Spectroscopy : Confirm Z-configuration via coupling constants (e.g., J=6.9HzJ = 6.9 \, \text{Hz} for NCH₂ in 1H^1\text{H}-NMR) and aromatic proton patterns .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) for exact mass validation (e.g., observed m/z 336.0005 vs. calculated 336.0004 for a related compound) .
  • Melting Point : Compare with literature values (e.g., 218–220°C for similar derivatives) .

Q. What preliminary biological activities are reported for structurally similar thiazolidinones?

Answer: Analogous compounds exhibit:

  • Antimicrobial Activity : MIC values ≤ 8 µg/mL against S. aureus and C. albicans .
  • Anticancer Potential : IC₅₀ values < 10 µM in kinase inhibition assays (e.g., sphingosine-1-phosphate receptor modulation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

Answer: Key structural modifications and their impacts:

  • Substituent Effects :

    SubstituentBiological Impact
    Methoxypropyl (R₁)Enhances solubility and bioavailability
    Chromen-3-ylmethylene (R₂)Improves π-π stacking with hydrophobic enzyme pockets
    Thioxo group (C=S)Critical for hydrogen bonding with target proteins
  • Methodology : Synthesize derivatives with varying arylidene groups (e.g., benzodioxole, dimethoxybenzyl) and assay against target enzymes .

Q. What computational strategies validate target engagement and mechanism of action?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase). Key interactions include:
    • Thioxo group binding to catalytic cysteine residues.
    • Chromene moiety occupying hydrophobic subpockets .
  • MD Simulations : Run 100 ns trajectories to assess binding stability (RMSD < 2 Å) .

Q. How can researchers resolve contradictions between in vitro and in silico data?

Answer:

  • Hypothesis Testing Example : If in vitro activity is lower than predicted:
    • Solubility Check : Measure logP (e.g., >3 indicates poor aqueous solubility).
    • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.
    • Off-Target Screening : Test against related enzymes (e.g., tyrosine kinases vs. serine/threonine kinases) .

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